2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile is a chemical compound with the molecular formula C₁₁H₁₅N₃S and a molecular weight of approximately 221.32 g/mol. It is characterized by a thieno[2,3-c]pyridine core structure that includes an amino group and a carbonitrile functional group. The compound is classified under various chemical inventories including the Chemical Abstracts Service with the registry number 26830-40-0. It has been noted for its potential biological activities, particularly in medicinal chemistry.
The compound is available from various suppliers including Apollo Scientific and Capot Chemical Co., Ltd. It is also listed in databases such as PubChem, which provides detailed chemical properties and safety information. The classification of this compound has been derived from authoritative sources and independent reviews, indicating its relevance in scientific research and potential applications in pharmaceuticals .
The synthesis of 2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile typically involves multi-step organic reactions that may include cyclization processes to form the thieno[2,3-c]pyridine structure.
The synthetic route may utilize various reagents such as acid chlorides or nitriles to facilitate the formation of desired functional groups. Reaction conditions such as temperature and solvent choice can significantly influence yield and purity.
The molecular structure of 2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile can be represented using several structural formulas:
InChI=1S/C11H15N3S/c1-7(2)14-4-3-8-9(5-12)11(13)15-10(8)6-14/h7H,3-4,6,13H2,1-2H3
Nc1c(c2c(CN(CC2)C(C)C)s1)C#N
These representations highlight the connectivity of atoms within the molecule and are essential for computational modeling and further chemical analysis .
The compound can undergo various chemical reactions typical of nitrogen-containing heterocycles:
Reactions are often carried out under controlled conditions to optimize yields and minimize side products. Analytical techniques such as High Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor reaction progress.
The primary applications of 2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile lie within medicinal chemistry:
Further research could elucidate its full potential in therapeutic applications or as a lead compound for drug development initiatives .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: